1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a fluorophenyl group attached to a benzimidazole ring, which is further substituted with a methyl group
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 4-Fluoromethylphenidate, a related compound, acts as a higher potency dopamine reuptake inhibitor .
Biochemical Pathways
Related compounds have been shown to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses . The downstream effects of these interactions could potentially influence various biological processes.
Pharmacokinetics
The related compound 4-fluoromethylphenidate is known to act as a higher potency dopamine reuptake inhibitor , suggesting that it may have significant bioavailability.
Result of Action
Based on the activities of related compounds, it can be inferred that it may have potential therapeutic applications in various areas, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors, suggesting that 1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole may also interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects in animal models .
Metabolic Pathways
The metabolic pathways involving 1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole are not well-characterized. It may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-fluorobenzylamine with 2-methylbenzimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with 2-methylbenzimidazole in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial in industrial processes to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with similar structural features but different biological activities.
2-Methylbenzimidazole: The parent compound without the fluorophenyl group, used as a precursor in the synthesis of 1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole.
Uniqueness
This compound is unique due to the presence of both the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXSCMKCVTSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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